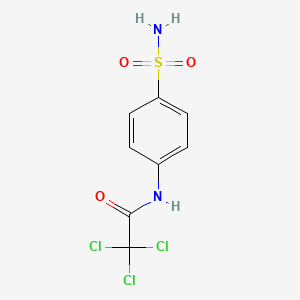
2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methylthio group attached to the benzamide structure, along with a tetrahydronaphthalenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves the reaction of 2-(methylthio)benzoic acid with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(methylthio)benzoic acid
- 1,2,3,4-tetrahydronaphthalen-1-amine
- N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
Uniqueness
2-(methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is unique due to the presence of both the methylthio and tetrahydronaphthalenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that may not be observed in similar compounds.
特性
CAS番号 |
877937-94-5 |
|---|---|
分子式 |
C18H19NOS |
分子量 |
297.4 g/mol |
IUPAC名 |
2-methylsulfanyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
InChI |
InChI=1S/C18H19NOS/c1-21-17-12-5-4-10-15(17)18(20)19-16-11-6-8-13-7-2-3-9-14(13)16/h2-5,7,9-10,12,16H,6,8,11H2,1H3,(H,19,20) |
InChIキー |
RLAZOFIEZBXHTG-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1C(=O)NC2CCCC3=CC=CC=C23 |
溶解性 |
11.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


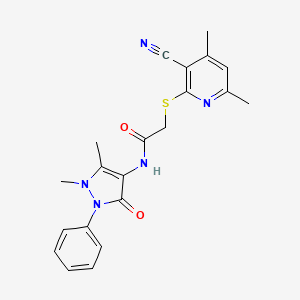
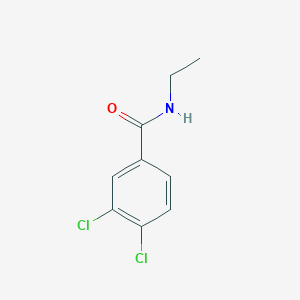

![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
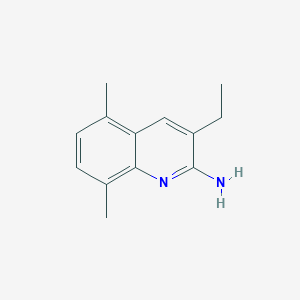
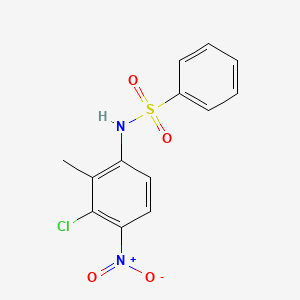

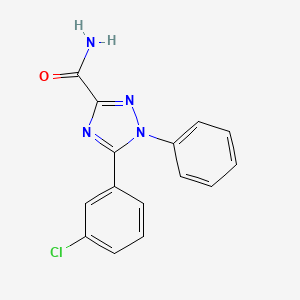
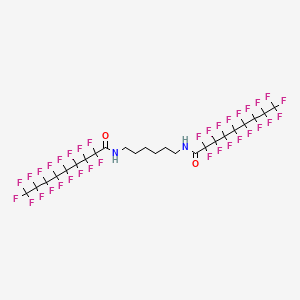
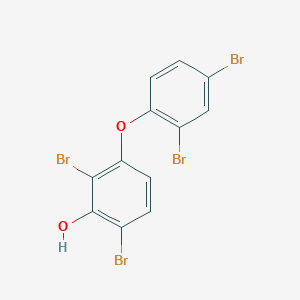
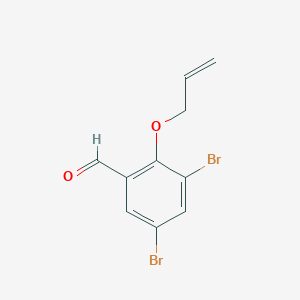
![(7S,10S)-7-[(E)-(3-oxo-1H-indol-2-ylidene)methyl]-10-propan-2-yl-5,8-diazatricyclo[5.2.2.01,5]undecane-6,9-dione](/img/structure/B14142890.png)
